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Introduction

In the fields of molecular biology, bioinformatics, and drug development, the precise alignment
of protein sequences is fundamental to understanding evolutionary relationships, predicting
protein function, and identifying conserved domains. For sequences that are very similar, a
scoring matrix that is sensitive to the earliest and most probable mutational events is required.
The Point Accepted Mutation 1 (PAM1) matrix is an invaluable tool for this purpose, specifically

designed for the alignment of closely related protein sequences.[1]

The PAM1 matrix was developed by Margaret Dayhoff and her colleagues based on the
analysis of 1572 observed mutations in 71 families of proteins that shared at least 85%
sequence identity.[1][2][3] The "1" in PAML1 signifies an evolutionary distance of one PAM unit,
which corresponds to one accepted point mutation per 100 amino acids, or 1% divergence.[4]
[5][6] An "accepted” mutation is a change in an amino acid that has been incorporated into a
protein and passed on to its progeny, implying it did not negatively affect the protein's function
to a degree that it was eliminated by natural selection.[1][3]

These application notes provide a detailed protocol for using the PAM1 matrix within the
framework of the Needleman-Wunsch algorithm for global sequence alignment, a common task
for researchers comparing homologous proteins.

Data Presentation: The PAM1 Log-Odds Matrix

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1577101?utm_src=pdf-interest
https://www.benchchem.com/product/b1577101?utm_src=pdf-body
http://www.bpc.uni-frankfurt.de/guentert/wiki/images/7/7c/121102_ScoringOfAlignments.pdf
https://www.benchchem.com/product/b1577101?utm_src=pdf-body
http://www.bpc.uni-frankfurt.de/guentert/wiki/images/7/7c/121102_ScoringOfAlignments.pdf
https://americancollege.edu.in/wp-content/uploads/2021/04/MIM-5531-BIO-INFORMATICS-AND-BIO-STATISTICS-SEQUENCE-ALIGNEMENT-MS-JENNIFER-MICHELLLIN-KIRUBA.pdf
https://en.wikipedia.org/wiki/Point_accepted_mutation
https://www.benchchem.com/product/b1577101?utm_src=pdf-body
https://www.cs.purdue.edu/homes/ayg/TALKS/BLORE10/lecture5.pdf
https://vlab.amrita.edu/?sub=3&brch=274&sim=1433&cnt=1
https://vlab.amrita.edu/?sub=3&brch=311&sim=1845&cnt=1
http://www.bpc.uni-frankfurt.de/guentert/wiki/images/7/7c/121102_ScoringOfAlignments.pdf
https://en.wikipedia.org/wiki/Point_accepted_mutation
https://www.benchchem.com/product/b1577101?utm_src=pdf-body
https://www.benchchem.com/product/b1577101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The PAM1 matrix is a log-odds matrix, where the scores are derived from the observed
frequencies of amino acid substitutions in closely related proteins.[1][7] A positive score for a
pair of amino acids indicates that the substitution is observed more frequently than would be
expected by chance, while a negative score indicates the substitution is less frequent. A score
of zero suggests the substitution occurs at a rate expected by chance.[8]

The scores are calculated to reflect the logarithm of the probability of two amino acids being
aligned due to homology, divided by the probability of them being aligned by chance. This
logarithmic scale allows for the simple summation of scores to determine the overall score of
an alignment.[1]

Table 1: PAM1 Log-Odds Scoring Matrix
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Note: Scores are for illustrative purposes and may vary slightly between different
implementations.

Experimental Protocols

Protocol 1: Global Alignment of Closely Related Protein
Sequences using Needleman-Wunsch and the PAM1
Matrix

This protocol details the steps for performing a global alignment of two protein sequences,
which aims to find the optimal alignment over their entire lengths.[9]

Objective: To find the highest-scoring global alignment between two closely related protein
sequences using the PAM1 substitution matrix.

Materials:
o Two protein sequences to be aligned (e.g., Seql: GSAQVK and Seq2: GNPQLK).

e PAM1 Log-Odds Scoring Matrix (Table 1).
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e A pre-defined linear gap penalty (e.g., -8).

Methodology:

The Needleman-Wunsch algorithm uses dynamic programming to solve this problem by
breaking it down into a series of smaller, overlapping subproblems.[10][11]

Step 1: Initialization of the Scoring Matrix

o Create a 2D matrix (F) with dimensions (length of Seql + 1) x (length of Seg2 + 1).

o Set the top-left cell, F(0,0), to O.

 Fill the first row and first column based on the cumulative gap penalty. For a gap penalty of d,
F(@i,0) =i*dand F(0,)) =j*d.

Step 2: Matrix Filling

e |terate through the matrix from the top-left cell F(1,1) to the bottom-right cell.

e For each cell F(i,j), calculate three possible scores:

o Match/Mismatch (Diagonal): Scorediag = F(i-1, j-1) + S(Seqli, Seq2j), where S is the
score from the PAM1 matrix for the amino acids at position i in Seql and j in Seq2.

o Gap in Seqg2 (From Above): Scoreup = F(i-1, j) +d

o Gap in Seql (From Left): Scoreleft = F(i, j-1) + d

o Set the value of F(i,j) to the maximum of these three scores: F(i,j) = max(Scorediag,
Scoreup, Scoreleft).

o Keep a record (a pointer) in each cell to indicate which of the three possibilities resulted in
the maximum score. This will be used for the traceback.

Step 3: Traceback and Alignment Construction

» Start at the bottom-right cell of the matrix.
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» Follow the pointers back to the top-left cell (F(0,0)).

o If the pointer comes from the diagonal cell (F(i-1, j-1)), it represents a match or mismatch.
Align the amino acid from Seq1l at position i with the amino acid from Seqz2 at position j.

o If the pointer comes from the cell above (F(i-1, j)), it represents a gap in Seg2. Align the
amino acid from Seq1 at position i with a gap ('-).

o If the pointer comes from the cell to the left (F(i, j-1)), it represents a gap in Seql. Align a
gap (-') with the amino acid from Seq2 at position j.

» Construct the final alignment by reversing the sequences generated during the traceback.
The final score is the value in the bottom-right cell of the matrix.

Table 2: Sample Alignment Score Calculation

Alignme
Seql G S A Q \' K
nt
Seq2 G N P Q L K
PAM1
Score 11 2 -1 12 2 13
Score
Total
39
Score

This table shows a simplified score calculation for a possible alignment without gaps. The
actual optimal alignment is determined by the full dynamic programming procedure.

Visualization of the Alignment Workflow

The following diagram illustrates the logical flow of using the PAM1 matrix for protein sequence
alignment.
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Caption: Workflow for protein sequence alignment using the PAM1 matrix.

Concluding Remarks
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The PAM1 matrix is a foundational tool for the comparative analysis of closely related protein
sequences. Its derivation from empirical data on accepted mutations provides a biologically
relevant scoring system.[12] While for more distantly related sequences, higher-order PAM
matrices or BLOSUM matrices are generally preferred, the PAM1 matrix remains the most
appropriate choice for quantifying similarity and producing accurate alignments when sequence
identity is high.[13][14] Adherence to the detailed protocol described above will enable
researchers to reliably align sequences and draw meaningful biological conclusions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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